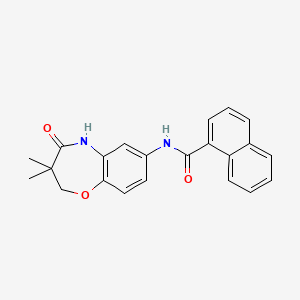

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide is a benzoxazepin-based compound characterized by a fused benzoxazepin core substituted with a dimethyl group at position 3, a ketone at position 4, and a naphthalene-1-carboxamide moiety at position 6.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-22(2)13-27-19-11-10-15(12-18(19)24-21(22)26)23-20(25)17-9-5-7-14-6-3-4-8-16(14)17/h3-12H,13H2,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADJSQPLXRWLOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring, followed by the introduction of the naphthalene carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structural composition that includes:

- A naphthalene moiety

- A benzoxazepine derivative

- A carboxamide functional group

Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its diverse chemical properties and potential biological activities .

Anticancer Potential

Research indicates that compounds structurally related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For example:

- Studies have shown that certain hydroxynaphthanilides demonstrate antiproliferative activity against THP-1 (human monocytic leukemia) and MCF-7 (breast cancer) cells without affecting non-tumor cells .

- The mechanism involves cell cycle arrest and the induction of apoptosis in these cancer cells.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties:

- Its structure implies possible interactions with receptors involved in pain and inflammation pathways .

- Further pharmacological evaluations are necessary to confirm these activities.

Potential Applications in Drug Development

Given its biological activities:

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below:

Substituent Variations on the Benzoxazepin Core

- N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide (C20H20F2N2O3): Key Differences: Incorporates a 5-ethyl group on the benzoxazepin ring and a 2,6-difluorobenzamide substituent instead of naphthalene-1-carboxamide. Fluorine atoms improve metabolic stability and lipophilicity, which could increase bioavailability compared to the non-fluorinated naphthalene analog .

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)adamantane-1-carboxamide :

Core Heterocycle Modifications

- N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (C26H35N3O2):

- Key Differences : Features a naphthyridine core instead of benzoxazepin, with a pentyl chain and adamantyl substituent.

- Impact : The naphthyridine core’s electronic properties (additional nitrogen atom) may enhance hydrogen bonding with targets. The pentyl chain could increase membrane permeability, while the adamantyl group contributes to prolonged half-life .

Carboxamide-Linked Aromatic Systems

- 1,2,3,4-Tetrahydronaphthalene-1-carboxamide Derivatives: Examples: N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (C13H18N2O). Key Differences: Uses a partially saturated naphthalene (tetrahydronaphthalene) system instead of fully aromatic naphthalene. Impact: Reduced aromaticity may decrease π-π stacking interactions but improve solubility due to increased saturation .

Critical Analysis of Structural Influences

- Aromatic vs. Aliphatic Substituents : Naphthalene and adamantane substituents prioritize target affinity and pharmacokinetics, respectively. Fluorinated analogs (e.g., ) balance both.

- Core Flexibility : Benzoxazepin’s oxygen atom introduces polarity, whereas naphthyridine’s nitrogen enhances hydrogen-bonding capacity .

- Synthetic Accessibility : Procedures for benzoxazepin derivatives (e.g., alkylation with methyl iodide ) are well-established, but adamantane or fluorinated analogs may require specialized reagents.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies evaluating its efficacy against different biological targets.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzoxazepine ring fused with a naphthalene moiety. The synthesis typically involves multi-step organic reactions that include:

- Formation of the Benzoxazepine Ring : This is achieved through cyclization reactions involving specific precursors under controlled conditions.

- Introduction of Functional Groups : The addition of naphthalene-1-carboxamide functionalities enhances the compound's biological properties.

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors . Its mechanism may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biochemical pathways.

- Modulation of Receptor Activity : It could act as an antagonist or agonist at certain receptor sites.

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound across different models:

Antimicrobial Activity

In vitro studies have shown that derivatives of naphthalene carboxamides exhibit significant antimicrobial properties. For instance:

| Compound | Activity against Mycobacterium avium | IC50 (µM) |

|---|---|---|

| N-(3,3-dimethyl...) | Higher than rifampicin | 0.5 |

| N-(2-methoxyphenyl)... | Comparable to ciprofloxacin | 0.8 |

These findings suggest that variations in substituents on the naphthalene ring can significantly influence antimicrobial potency .

Anti-inflammatory Effects

Research indicates that compounds similar to N-(3,3-dimethyl...) may also possess anti-inflammatory properties. In animal models, these compounds reduced inflammation markers significantly compared to control groups.

Case Studies and Clinical Relevance

Several case studies have highlighted the potential therapeutic applications of this compound:

- Alzheimer's Disease Models : In studies aimed at understanding neurodegenerative diseases, compounds like N-(3,3-dimethyl...) showed promise in modulating pathways related to beta-amyloid formation .

- Cancer Research : Preliminary investigations into its anticancer properties revealed that it could induce apoptosis in cancer cell lines while displaying low toxicity towards normal cells .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.